molecular formula C17H16ClN3O2S B11595173 4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11595173
M. Wt: 361.8 g/mol
InChI Key: KBADMZNCDKNZRO-UHFFFAOYSA-N
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Description

4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This environmentally benign process results in good to excellent yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and solvents like ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

4-amino-5-(2-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C17H16ClN3O2S/c1-17(2)7-10-12(8-23-17)24-15-13(10)16(22)21(19)14(20-15)9-5-3-4-6-11(9)18/h3-6H,7-8,19H2,1-2H3

InChI Key

KBADMZNCDKNZRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)C4=CC=CC=C4Cl)N)C

Origin of Product

United States

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